tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate
Description
tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate is a carbamate-protected amine derivative with a cyclopentane core. Its structure includes a tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the amine functionality. The compound is characterized by the (1R,3S)-relative stereochemistry and an aminomethyl substituent at the 3-position of the cyclopentyl ring. This molecule is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules .
Key properties:
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGSPMZBMBIGHI-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347185-71-1 | |
| Record name | tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate typically involves the reaction of cyclopentylamine with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, resulting in higher yields and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The aminomethyl group and carbamate moiety undergo oxidation under controlled conditions.
| Reagent/Conditions | Product | Mechanistic Notes | References |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Nitroso or nitro derivatives | Selective oxidation of the primary amine to nitroso intermediates. | |
| Potassium permanganate (KMnO₄) | Carboxylic acid derivatives | Strong oxidizing agent cleaves the cyclopentane ring under acidic conditions. | |
| Oxygen (O₂) with catalysts | Stabilized imine or amide products | Catalytic oxidation preserves the carbamate group while modifying the amine. |
Key Findings :
-
Oxidation reactions are typically conducted under inert atmospheres (e.g., nitrogen) to prevent side reactions with moisture or CO₂.
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The stereochemistry ((1R,3S)) influences regioselectivity, favoring oxidation at the aminomethyl group over the carbamate.
Reduction Reactions
The carbamate group and amine functionality can be reduced to yield amines or alcohols.
| Reagent/Conditions | Product | Mechanistic Notes | References |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Primary amine (cyclopentylamine derivative) | LiAlH₄ selectively reduces the carbamate to a methylene group while retaining the amine. | |
| Sodium borohydride (NaBH₄) | Partial reduction to alcohol | Limited efficacy due to the stability of the carbamate under mild conditions. |
Key Findings :
-
Reduction with LiAlH₄ proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C to avoid over-reduction.
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The tert-butyl group remains intact during reduction, acting as a protecting group.
Substitution Reactions
The carbamate’s tert-butyl group and amine participate in nucleophilic substitution.
| Reagent/Conditions | Product | Mechanistic Notes | References |
|---|---|---|---|
| Alkyl halides (R-X) in basic media | Alkylated amine derivatives | SN2 mechanism replaces the tert-butyl group with alkyl chains. | |
| Acyl chlorides (R-COCl) | Amide or urea derivatives | Acylation occurs at the amine site, forming stable amides. |
Key Findings :
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Substitution at the carbamate group requires strong bases (e.g., NaH) to deprotonate the amine.
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Steric hindrance from the cyclopentane ring slows substitution kinetics compared to linear analogs.
Hydrolysis Reactions
Controlled hydrolysis cleaves the carbamate group to release free amines.
Key Findings :
-
Hydrolysis rates vary with pH: acidic conditions favor rapid cleavage, while basic conditions require elevated temperatures (60–80°C).
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The (1R,3S) configuration does not significantly alter hydrolysis kinetics compared to other stereoisomers .
Stability and Reaction Kinetics
The compound’s stability under varying conditions is critical for its applications:
| Condition | Stability | Degradation Products | References |
|---|---|---|---|
| pH 2–4 (aqueous) | Stable for >24 hours | None observed | |
| pH >10 | Rapid hydrolysis (t₁/₂ = 2 hours) | tert-Butanol, CO₂, and cyclopentylamine | |
| UV light (254 nm) | Partial decomposition | Oxidized byproducts (e.g., nitro compounds) |
Scientific Research Applications
tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group for amines in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
The stereochemistry of the cyclopentyl ring and substituents significantly influences physicochemical and biological properties.
Implications :
Substituent Modifications
Variations in substituents on the cyclopentane ring or amine group lead to distinct pharmacological and synthetic profiles.
Biological Activity
tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate is a carbamate derivative characterized by its unique stereochemistry and potential biological applications. With a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of approximately 214.31 g/mol, this compound is gaining attention in medicinal chemistry due to its structural properties that may influence its biological activity.
The compound features a tert-butyl group, which is commonly used as a protecting group in organic synthesis, and an aminomethyl substituent on a cyclopentyl ring. The specific stereochemistry at the 1R and 3S positions is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| CAS Number | 1932412-19-5 |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, particularly in the context of enzyme interactions and modulation of receptor activity. Its potential as a substrate or inhibitor in enzymatic reactions makes it valuable for studying biochemical pathways.
The compound's mechanism likely involves binding to specific enzymes or receptors, modulating their activity, and affecting cellular functions. The presence of the amino group suggests potential interactions with neurotransmitter systems or metabolic pathways.
Case Studies and Research Findings
- Enzyme Interaction Studies : In vitro assays have demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic processes. These studies reveal insights into its potential therapeutic applications.
- Pharmacokinetics : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics in model organisms, suggesting its viability for further development as a pharmaceutical agent.
- Comparative Analysis : A comparative study with structurally similar compounds has shown that variations in stereochemistry significantly affect biological activity. For instance, compounds like tert-butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate display different inhibitory profiles against the same enzyme targets.
Tables of Related Compounds
The following table summarizes some related compounds and their respective properties:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate | 1932412-19-5 | Different stereochemistry; potential variations in activity |
| tert-Butyl (3-hydroxycyclopentyl)carbamate | 1290191-64-8 | Hydroxyl group instead of amino group; alters reactivity |
| tert-Butyl (trans-4-hydroxycyclohexyl)carbamate | 111300-06-2 | Cyclohexane ring; different spatial arrangement affects properties |
Q & A
Q. Critical Considerations :
- Monitor reaction progress via TLC or LC-MS to avoid overprotection.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .
How should researchers characterize the purity and structural identity of this compound?
Q. Analytical Methods :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify cyclopentyl backbone, Boc group (δ ~1.4 ppm for tert-butyl), and aminomethyl protons (δ ~2.8–3.2 ppm) .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%). Confirm molecular ion ([M+H]⁺) via ESI-MS .
- X-ray Crystallography : Resolve stereochemistry for absolute configuration validation .
Q. Key Factors :
- Acidic Conditions : Avoid prolonged exposure to TFA or HCl, which cleave the Boc group. Use mild acids (e.g., AcOH) for partial deprotection .
- Thermal Stability : Decomposition occurs above 80°C; optimize reaction temperatures via DSC/TGA analysis .
- Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) stabilize the carbamate, while protic solvents (MeOH) accelerate hydrolysis .
Case Study :
In a peptide coupling reaction, Boc deprotection was observed when using 20% TFA in DCM for >2 hours. Mitigation: Reduce TFA concentration to 5% and monitor via LC-MS .
How can computational modeling assist in predicting the compound’s reactivity or intermolecular interactions?
Q. Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., aminomethyl group) .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to guide solvent selection for reactions .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize pharmacological activity .
Example :
MD simulations revealed that the cyclopentyl ring’s conformation stabilizes hydrogen bonding with serine proteases, aligning with experimental IC₅₀ data .
How should researchers address contradictions in reported synthetic yields or stereochemical outcomes?
Q. Root Causes :
Q. Resolution Strategies :
- Reproduce Conditions : Cross-validate protocols using high-purity reagents and controlled moisture levels.
- Advanced Analytics : Use chiral SFC (supercritical fluid chromatography) to resolve ee discrepancies .
What strategies optimize the compound’s solubility for in vitro assays?
Q. Approaches :
- Co-Solvent Systems : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt Formation : Prepare HCl or TFA salts of the deprotected amine for improved bioavailability .
- pH Adjustment : Solubilize in buffered solutions (pH 4–6) where the aminomethyl group is protonated .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
